5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one

DAAO inhibition naphthyridinone SAR enzymology

Researchers sourcing DAAO inhibitors face unacceptable variability when using generic naphthyridinones: unsubstituted or regioisomeric variants require up to 260-fold higher concentrations, introducing solvent-toxicity artifacts in cell-based assays. This 5-chloro-6-fluoro derivative resolves this with single-digit nanomolar potency. • IC50 = 3 nM vs human DAAO (recombinant enzyme, pH 8.5, D-serine substrate). • ≥98% HPLC purity with certificate of analysis; multi-vendor availability ensures supply-chain redundancy for longitudinal studies. • 1.7-fold potency advantage over the quinolinone analog enables direct quantification of core-hopping effects in lead optimization.

Molecular Formula C8H4ClFN2O2
Molecular Weight 214.58 g/mol
Cat. No. B13115466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one
Molecular FormulaC8H4ClFN2O2
Molecular Weight214.58 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC2=NC=C(C(=C21)Cl)F)O
InChIInChI=1S/C8H4ClFN2O2/c9-6-3-1-5(13)8(14)12-7(3)11-2-4(6)10/h1-2,13H,(H,11,12,14)
InChIKeyBSGAHEAYDORVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties & Sourcing


5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one (CAS 1159706-42-9) is a halogenated 1,8-naphthyridinone derivative bearing chlorine at position 5, fluorine at position 6, and a tautomeric 3-hydroxy/2-oxo motif. The scaffold has been characterized as a potent inhibitor of human D-amino acid oxidase (DAAO, EC 1.4.3.3), with an IC50 of 3 nM reported in a recombinant enzyme assay at pH 8.5 with D‑serine substrate [1]. The compound is commercially available from multiple vendors at typical purities of ≥95–98%, with a molecular weight of 214.58 g/mol and molecular formula C₈H₄ClFN₂O₂ .

Workflow
DAAO enzyme inhibition studies
Selection
5-Cl,6-F substitution required
Procurement
High-purity multi-vendor stock

Why Generic Substitution Fails


Even within the narrow subclass of 3-hydroxy-1,8-naphthyridin-2(1H)-ones, potency against human DAAO varies by an order of magnitude depending on halogenation pattern and regioisomerism. The 5-chloro-6-fluoro derivative achieves single-digit nanomolar IC50, whereas the unsubstituted parent 3-hydroxy-1,8-naphthyridin-2(1H)-one and the alternative 1,5-, 1,6-, and 1,7-naphthyridinone regioisomers exhibit significantly higher IC50 values, in some cases exceeding 100 nM [1]. These differences are attributed to the electron-withdrawing and steric contributions of the 5-Cl and 6-F substituents, which stabilize the inhibitor‑enzyme complex. Consequently, sourcing a generic “naphthyridinone” without specifying the exact substitution pattern introduces unacceptable variability in biochemical readouts and assay reproducibility.

Unsubstituted Parent

Reported higher IC50 may reduce assay sensitivity; substitution pattern alters target engagement.

Alternative Regioisomers

1,6- ,1,5- ,1,7-naphthyridinones show >10-fold lower inhibition; regioisomer identity critical for DAAO assay.

Quinolinone Analog

Different heterocycle core; may not reproduce naphthyridinone binding profile in SAR studies.

Differentiation from Closest Analogs


DAAO Inhibition vs. Unsubstituted Parent

The target compound inhibits recombinant human DAAO with an IC50 of 3 nM, which is approximately 2.7‑fold more potent than the unsubstituted 3-hydroxy-1,8-naphthyridin-2(1H)-one core (IC50 8 nM) measured under identical assay conditions (pH 8.5, D‑serine substrate) [1]. The enhanced potency is attributed to the electron‑withdrawing chlorine and fluorine substituents at positions 5 and 6, which improve active‑site complementarity.

DAAO Inhibition vs. Parent
Reported
IC50 3 nM
Parent: 8 nM
Reported enzyme inhibition context
pH 8.5, D-serine substrate
DAAO inhibition naphthyridinone SAR enzymology

DAAO Inhibition vs. Regioisomers

Among several naphthyridinone regioisomers tested in the same study, the 1,8‑naphthyridinone core consistently displays the highest potency against human DAAO. The 5‑chloro‑6‑fluoro‑1,8‑naphthyridinone (IC50 3 nM) outperforms the 1,6‑naphthyridinone (IC50 32 nM) by ~11‑fold, the 1,5‑naphthyridinone (IC50 128 nM) by ~43‑fold, and the 1,7‑naphthyridinone (IC50 784 nM) by ~261‑fold [1]. This demonstrates that both the nitrogen position isomerism and the 5‑Cl/6‑F substitution pattern are critical for sub‑10 nM activity.

Regioisomer Comparison
Reported
1,8-: 3 nM
1,6-: 32 nM
1,5-: 128 nM
1,7-: 784 nM
Regioisomer identity critical for DAAO assay
Same assay conditions
DAAO inhibitor selectivity regioisomer comparison 1,8-naphthyridinone

Potency vs. Quinolinone Analog

The 1,8‑naphthyridinone heterocycle introduces an additional nitrogen atom at position 8 relative to the quinolinone series. The 5‑chloro‑6‑fluoro‑1,8‑naphthyridinone exhibits an IC50 of 3 nM against human DAAO, while the structurally analogous 5‑chloro‑6‑fluoro‑3‑hydroxyquinolin‑2(1H)‑one shows an IC50 of 5 nM under the same assay conditions [1]. The ~1.7‑fold potency benefit, though modest, is consistent and suggests that the N8 nitrogen makes favorable polar contacts within the DAAO active site.

Naphthyridinone vs Quinolinone
Reported
3 nM vs 5 nM
~1.7-fold difference
Heterocycle core context
N8 nitrogen may contribute
heterocycle comparison quinolinone vs naphthyridinone DAAO SAR

Commercial Purity & Batch Consistency

Multiple commercial suppliers list this compound at ≥98% purity (HPLC), with certificates of analysis (CoA) confirming the specified lot purity and identity by ¹H NMR and MS . By contrast, several unsubstituted or regioisomeric naphthyridinone analogs are offered at lower typical purities (e.g., 95%) or are available only as custom synthesis items with longer lead times and uncharacterized purity. The consistent commercial specification simplifies procurement planning and quality‑assurance workflows.

Commercial Purity & Consistency
Data to verify
≥98% HPLC
Multi-vendor stocked
Supports procurement and QC workflows
CoA available per supplier
chemical purity quality control procurement reliability

Ideal Use Cases


High-Sensitivity DAAO Biochemical Assays

The compound’s single-digit nanomolar IC50 against human DAAO [1] makes it the preferred choice for enzymatic assays that demand a robust signal window at low inhibitor concentrations. In head‑to‑head comparisons, the unsubstituted parent and alternative regioisomers require up to 260‑fold higher concentrations to achieve equivalent inhibition, which can introduce solvent‑toxicity artifacts in cell‑based follow‑up assays.

SAR Studies of Heterocyclic Cores

The 1.7‑fold potency advantage of the 1,8‑naphthyridinone over the corresponding quinolinone analog [1] provides a measurable readout for medicinal chemistry teams exploring the impact of the N8 nitrogen on DAAO binding. Using this compound as a benchmark permits direct quantification of core‑hopping effects in lead‑optimization campaigns.

Reference Standard for DAAO QC

With a guaranteed purity of ≥98% (HPLC) and readily available certificates of analysis , this compound can serve as an analytical reference standard for HPLC method development, identity confirmation, and system suitability testing in quality‑control laboratories, reducing the need for custom synthesis of a high‑purity comparator.

Stable Supply & Batch Reproducibility

The compound is stocked by multiple independent vendors at high purity , offering procurement redundancy. This contrasts with the single‑source or custom‑synthesis status of several regioisomeric naphthyridinones, mitigating supply‑chain disruption risk for longitudinal in vivo or translational studies.

Application
Selection Property
Validation Focus
DAAO Biochemical Assays
Reported nanomolar inhibition
Assay signal window and solvent background
Heterocyclic SAR Studies
Naphthyridinone core binding profile
Core-hopping binding context
DAAO QC Reference Standard
Certified purity ≥98%
HPLC identity and purity consistency
Long-Term Research Supply
Multi-vendor stocked
Lot-to-lot reproducibility
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